1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-ol can be synthesized through several methods. One common approach involves the reaction of 1-ethyl-3-methyl-1H-pyrazole with propanal in the presence of a suitable catalyst . The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, hydroxides, and amines under various conditions depending on the desired product.
Major Products Formed:
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Halogenated compounds, hydroxylated compounds, and amine derivatives.
Scientific Research Applications
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-ol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in various biochemical processes . It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-ol can be compared with other similar compounds, such as:
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone: A related compound with a similar structure but different functional group, used in similar applications.
3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol: Another similar compound with a different substitution pattern on the pyrazole ring.
3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol: A compound with a methyl group instead of an ethyl group, used in various research applications.
The uniqueness of this compound lies in its specific substitution pattern and functional group, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-(1-ethyl-3-methylpyrazol-4-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-4-9(12)8-6-11(5-2)10-7(8)3/h6,9,12H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLAKWJCCNZRIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CN(N=C1C)CC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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